molecular formula C5H3Cl2N3O B1604898 4,6-Dichloropyrimidine-5-carboxamide CAS No. 911461-47-7

4,6-Dichloropyrimidine-5-carboxamide

Cat. No.: B1604898
CAS No.: 911461-47-7
M. Wt: 192 g/mol
InChI Key: QYAHLZVZKDGUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyrimidine-5-carboxamide is a chemical compound with the CAS Number: 911461-47-7 . It has a molecular weight of 192 and its IUPAC name is 4,6-dichloro-5-pyrimidinecarboxamide . It is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The synthesis process involves aromatic nucleophilic substitution reaction products .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C5H3Cl2N3O . The InChI Code for this compound is 1S/C5H3Cl2N3O/c6-3-2 (5 (8)11)4 (7)10-1-9-3/h1H, (H2,8,11) .


Physical and Chemical Properties Analysis

This compound is a solid compound . The storage temperature is normal and it should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4,6-Dichloropyrimidine-5-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds with potential antimicrobial properties. For example, compounds derived from this chemical structure have been synthesized and demonstrated to exhibit significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. These compounds are more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, with some derivatives showing higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anticancer and Anti-Inflammatory Agents

Another application of this compound derivatives is in the development of anticancer and anti-inflammatory agents. Novel derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Some compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, with promising results compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Oxidant Activities

The derivatives of this compound have also been explored for their antioxidant properties. A series of these derivatives were synthesized and subjected to in-vitro antioxidant activities. Some showed excellent antioxidant activities, comparable to standard drugs like ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (Rambabu, Kiran, Sarveswari, & Vijayakumar, 2021).

Safety and Hazards

The safety information for 4,6-Dichloropyrimidine-5-carboxamide indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4,6-Dichloropyrimidine-5-carboxamide . For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound, potentially affecting its interaction with its targets.

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHLZVZKDGUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344914
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911461-47-7
Record name 4,6-Dichloro-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911461-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 6
4,6-Dichloropyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.